

An In-depth Technical Guide to the Physical and Chemical Properties of Nifenalol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nifenalol

Cat. No.: B107672

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifenalol is a beta-adrenoceptor antagonist, commonly referred to as a beta-blocker.^{[1][2]} It is recognized for its antiarrhythmic properties, its tendency to lower blood pressure, and its potential to offer protection against angina.^{[2][3]} As a sympatholytic drug, **Nifenalol** functions by competitively inhibiting the binding of catecholamines such as norepinephrine and epinephrine to beta-adrenergic receptors. This guide provides a comprehensive overview of the core physical and chemical properties of **Nifenalol**, detailed experimental protocols for their determination, and a visualization of its primary signaling pathway.

Core Physical and Chemical Properties

The fundamental physicochemical properties of **Nifenalol** are summarized in the tables below. This data is crucial for understanding its behavior in biological systems and for the development of pharmaceutical formulations.

Table 1: Chemical Identification of Nifenalol

Identifier	Value
IUPAC Name	1-(4-Nitrophenyl)-2-(propan-2-ylamino)ethanol[1]
Synonyms	Isophenethanol, (±)-INPEA[4][5]
CAS Number	7413-36-7 (free base)[3], 5704-60-9 (HCl salt)[6]
Chemical Formula	C ₁₁ H ₁₆ N ₂ O ₃ [3][7]
Molecular Weight	224.26 g/mol [3][7]
Appearance	Solid powder[3]
Stereochemistry	Racemic[7]

Table 2: Physicochemical Data of Nifenalol

Property	Value
Melting Point	98 °C[4][8]
Boiling Point	377.4 °C at 760 mmHg[4]
Solubility	Soluble in DMSO[9]
logP (predicted)	1.1[10]

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of **Nifenalol**.

Determination of Melting Point

The melting point of **Nifenalol** can be determined using the Thiele tube method, a common and effective technique for organic solids.[8]

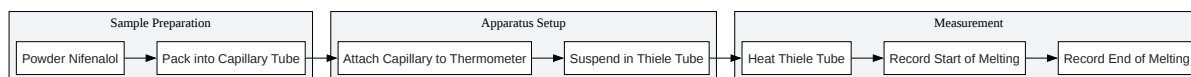
Materials:

- Thiele tube

- High-boiling point mineral oil
- Capillary tubes (sealed at one end)
- Calibrated thermometer
- Bunsen burner or other heat source
- Mortar and pestle
- **Nifenalol** sample

Procedure:

- A small amount of the **Nifenalol** sample is finely powdered using a mortar and pestle.[8]
- The powdered sample is packed into the sealed end of a capillary tube to a height of 2-3 mm.[7]
- The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[8]
- The thermometer and attached capillary tube are suspended in a Thiele tube containing mineral oil. The oil level should be sufficient to immerse the thermometer bulb and the sample.[8]
- The side arm of the Thiele tube is gently heated, which creates a convection current ensuring uniform heating of the oil.[8]
- The temperature is increased at a rate of 1-2°C per minute as it approaches the expected melting point.[8]
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[8]



[Click to download full resolution via product page](#)

Workflow for Melting Point Determination

Determination of Boiling Point

The boiling point of a liquid organic compound such as **Nifenalol** (if in liquid form or dissolved in a high-boiling solvent) can be determined by distillation.[9]

Materials:

- Distillation flask (round-bottomed)
- Condenser
- Receiving cylinder
- Calibrated thermometer
- Heating mantle or Bunsen burner
- Boiling chips
- **Nifenalol** sample

Procedure:

- A measured volume of the **Nifenalol** sample is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.[11]
- The distillation apparatus is assembled with the thermometer positioned so that the top of the bulb is just below the side arm leading to the condenser.[9]

- The flask is heated, and the liquid is brought to a boil.
- The temperature is recorded when the first drop of condensate falls from the condenser into the receiving cylinder. This is the initial boiling point.[\[9\]](#)
- Heating is continued to maintain a steady rate of distillation (4-5 mL per minute).[\[9\]](#)
- The temperature at which the last of the liquid vaporizes from the flask is recorded as the final boiling point.[\[9\]](#)
- The observed boiling point may be corrected for atmospheric pressure.[\[12\]](#)

Determination of Solubility in DMSO

The solubility of **Nifenalol** in dimethyl sulfoxide (DMSO) can be determined using a kinetic turbidimetric method.[\[4\]](#)[\[6\]](#)

Materials:

- **Nifenalol** sample
- Anhydrous DMSO
- Phosphate-buffered saline (PBS), pH 7.4
- 96-well microplate
- Microplate reader capable of measuring absorbance at 620 nm
- Multichannel pipette

Procedure:

- A stock solution of **Nifenalol** is prepared in 100% DMSO (e.g., 10 mM).[\[4\]](#)
- In a 96-well plate, 198 μ L of PBS is added to each well.[\[4\]](#)
- 2 μ L of the **Nifenalol** stock solution is added to the wells to achieve the desired final concentration.[\[4\]](#)

- The plate is shaken for 1-2 minutes to mix the contents thoroughly.^[4]
- The plate is incubated at room temperature for 1-2 hours.^[4]
- The turbidity (absorbance) of each well is measured at 620 nm using a microplate reader.^[4]
- The absorbance of the sample wells is compared to a blank (PBS with 1% DMSO). A significant increase in absorbance indicates precipitation and thus the limit of solubility.^[4]

Determination of Octanol-Water Partition Coefficient (logP)

The logP value, a measure of lipophilicity, can be determined using the shake-flask method followed by HPLC analysis.

Materials:

- **Nifenalol** sample
- n-Octanol (pre-saturated with water)
- Water (pre-saturated with n-octanol)
- Phosphate buffer (pH 7.4)
- Separatory funnel
- Vortex mixer
- Centrifuge
- HPLC system with a UV detector

Procedure:

- A known concentration of **Nifenalol** is dissolved in the aqueous phase (phosphate buffer, pH 7.4).

- Equal volumes of the n-octanol and the aqueous **Nifenalol** solution are added to a separatory funnel.
- The funnel is shaken vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the **Nifenalol** between the two phases.
- The mixture is then centrifuged to ensure complete separation of the two phases.
- Aliquots are carefully taken from both the n-octanol and aqueous layers.
- The concentration of **Nifenalol** in each phase is determined using a validated HPLC method.
- The partition coefficient (P) is calculated as the ratio of the concentration of **Nifenalol** in the n-octanol phase to its concentration in the aqueous phase.
- The logP is the base-10 logarithm of the partition coefficient.

Mechanism of Action and Signaling Pathway

Nifenalol exerts its therapeutic effects by acting as an antagonist at beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway inhibited by **Nifenalol** is the Gs-protein pathway.

Classical Gs-Protein Coupled Pathway:

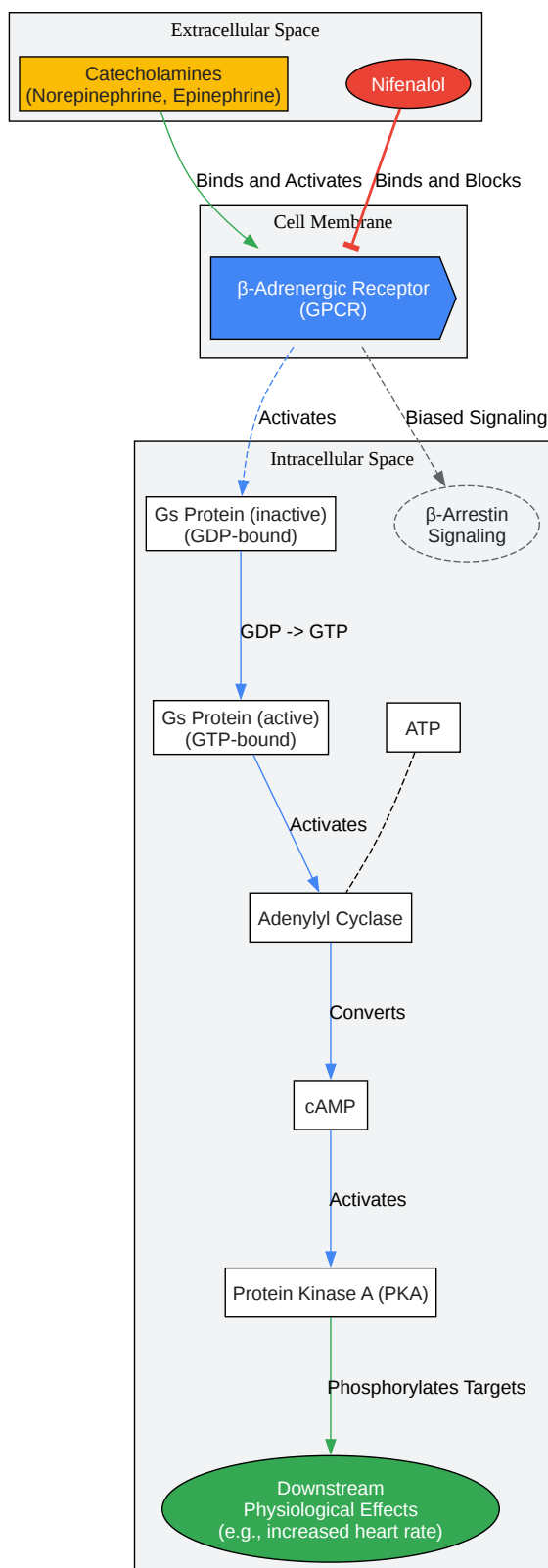
- Under normal physiological conditions, catecholamines (e.g., norepinephrine, epinephrine) bind to beta-adrenergic receptors.
- This binding activates the associated Gs-protein, causing the exchange of GDP for GTP on the alpha subunit (G α s).
- The activated G α s-GTP complex dissociates from the beta-gamma subunits and activates adenylyl cyclase.
- Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
- cAMP acts as a second messenger and activates Protein Kinase A (PKA).

- PKA then phosphorylates various downstream targets, leading to physiological responses such as increased heart rate and contractility.

Action of **Nifenalol**:

- **Nifenalol** competitively binds to the beta-adrenergic receptor, preventing the binding of endogenous catecholamines.
- This blockage inhibits the activation of the Gs-protein and the subsequent downstream signaling cascade, thus reducing the effects of sympathetic stimulation on the heart.

G-Protein Independent Pathway (Biased Agonism): It is also recognized that some beta-blockers can act as "biased ligands," selectively activating G-protein independent signaling pathways mediated by β -arrestin. This can lead to distinct cellular responses that are independent of G-protein activation.



[Click to download full resolution via product page](#)

Nifenalol's Mechanism of Action on the β -Adrenergic Signaling Pathway

Key Pharmacological Experimental Protocols

Beta-Adrenoceptor Binding Assay (Competitive Radioligand Binding)

This assay is used to determine the affinity (K_i) of **Nifenalol** for beta-adrenergic receptors.

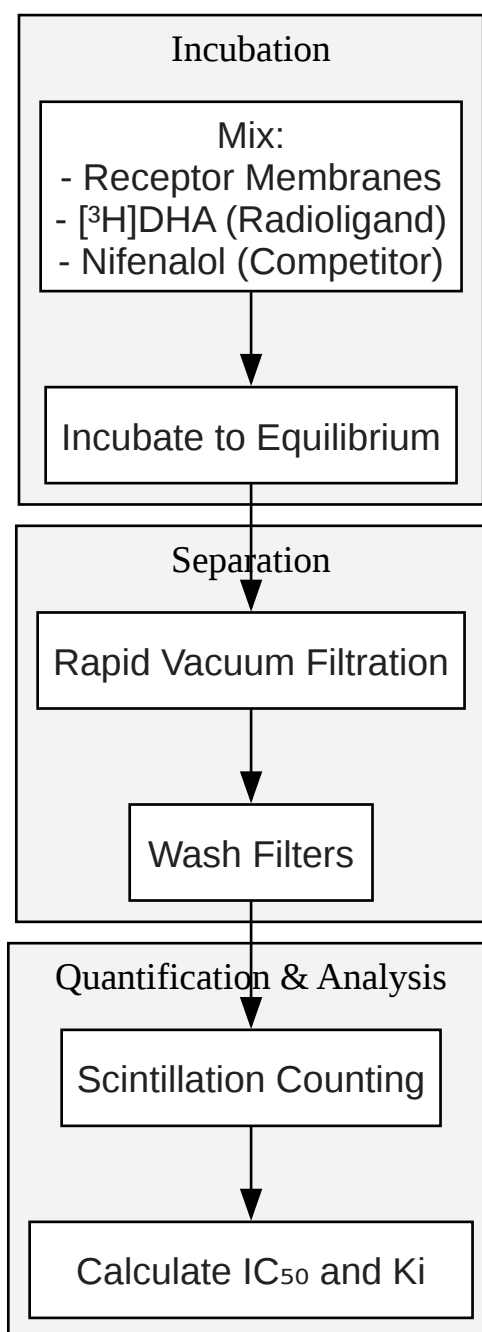
Materials:

- Cell membranes expressing beta-adrenergic receptors (e.g., from turkey erythrocytes for β_1 and rat erythrocytes for β_2).[\[3\]](#)
- Radiolabeled beta-adrenergic antagonist (e.g., [^3H]dihydroalprenolol - [^3H]DHA).[\[3\]](#)
- **Nifenalol** (unlabeled competitor) at various concentrations.
- Assay buffer (e.g., Tris-HCl with MgCl_2).
- Glass fiber filters (e.g., Whatman GF/B).[\[3\]](#)
- Filtration apparatus.
- Scintillation counter.

Procedure:

- Cell membranes are incubated with a fixed concentration of [^3H]DHA and varying concentrations of unlabeled **Nifenalol**.[\[3\]](#)
- The incubation is carried out at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).[\[3\]](#)
- The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand.[\[3\]](#)
- The filters are washed with ice-cold buffer to remove unbound radioligand.
- The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

- The concentration of **Nifenalol** that inhibits 50% of the specific binding of [^3H]DHA (IC_{50}) is determined.
- The K_i value for **Nifenalol** is calculated from the IC_{50} value using the Cheng-Prusoff equation.



[Click to download full resolution via product page](#)

Workflow for a Competitive Radioligand Binding Assay

Assessment of Antiarrhythmic Properties (Langendorff Heart Model)

The Langendorff isolated heart preparation is a valuable ex vivo model to study the direct effects of drugs on cardiac electrophysiology and arrhythmias.^{[1][8]}

Materials:

- Langendorff perfusion apparatus.
- Krebs-Henseleit buffer (oxygenated with 95% O₂ / 5% CO₂ and warmed to 37°C).^[7]
- Animal model (e.g., rabbit or rat).^{[1][7]}
- Surgical instruments for heart excision.
- Electrodes for recording electrocardiogram (ECG) or monophasic action potentials (MAP).
- Arrhythmia-inducing agent (e.g., a cardiac glycoside or electrical stimulation).
- **Nifenalol** solution.

Procedure:

- The heart is rapidly excised from an anesthetized animal and immediately placed in ice-cold Krebs-Henseleit buffer.^[7]
- The aorta is cannulated, and the heart is mounted on the Langendorff apparatus for retrograde perfusion with the oxygenated buffer at a constant pressure.^{[7][8]}
- The heart is allowed to equilibrate and stabilize, during which baseline cardiac parameters (heart rate, contractility, ECG) are recorded.
- An arrhythmia is induced, for example, by adding an arrhythmogenic agent to the perfusate or by a programmed electrical stimulation protocol.^[6]

- Once a stable arrhythmia is established, **Nifenalol** is introduced into the perfusate at various concentrations.
- The effects of **Nifenalol** on the arrhythmia are continuously monitored by recording changes in the ECG, such as the termination of the arrhythmia or a reduction in ectopic beats.
- Dose-response curves can be generated to quantify the antiarrhythmic potency of **Nifenalol**.

This technical guide provides a foundational understanding of the physicochemical properties of **Nifenalol**, the experimental methods to determine them, and its mechanism of action. This information is essential for professionals engaged in the research and development of beta-blocker therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats | Springer Nature Experiments [experiments.springernature.com]
2. youtube.com [youtube.com]
3. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
5. giffordbioscience.com [giffordbioscience.com]
6. Langendorff Heart Preparations for Atrial Electrophysiology [bio-protocol.org]
7. A Rabbit Langendorff Heart Proarrhythmia Model: Predictive Value for Clinical Identification of Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]
8. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
9. Antiarrhythmic drugs: how to evaluate them? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [taylorfrancis.com](https://www.taylorfrancis.com) [[taylorfrancis.com](https://www.taylorfrancis.com)]
- 11. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 12. Beta-Adrenergic blockers as antiarrhythmic and antifibrillatory compounds: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Nifenalol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b107672#physical-and-chemical-properties-of-nifenalol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com